1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
Description
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Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-11(9-16-15(19)17-14-2-1-7-22-14)10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNFUDGDFZKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N2O3S. The compound features a unique combination of a benzodioxin moiety and a thiophene ring, contributing to its biological properties.
- Serotonin Receptor Binding : Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit high binding affinities at serotonin receptors (5-HT1A and serotonin transporter), suggesting potential antidepressant-like activities. For instance, compounds similar to the target compound demonstrated significant agonistic properties at the 5-HT1A receptor and inhibition of the serotonin transporter .
- Enzyme Inhibition : The compound is hypothesized to act as an enzyme inhibitor by binding to active sites, thereby modulating various biological pathways. This mechanism is crucial for its potential therapeutic applications in treating conditions such as cancer and inflammation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant-like effects of various derivatives, one compound demonstrated significant efficacy in reducing immobility in forced swim tests compared to controls. The compound's ability to bind effectively to serotonin receptors was correlated with its behavioral effects in animal models .
Case Study 2: Cancer Research
Another investigation focused on the inhibition of poly(ADP-ribose) polymerase (PARP), a critical target in cancer therapy. The lead compound exhibited promising inhibitory activity against PARP1 with an IC50 value of 5.8 µM, indicating its potential as an anticancer agent .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal properties of compounds containing thiophene and hydrazone derivatives. For instance, derivatives similar to 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea have shown promising antifungal activity against various fungal strains. In particular, research indicates that certain thiophene-based compounds exhibit effective inhibition against fungi such as Fusarium graminearum and Candida albicans with EC50 values significantly lower than traditional antifungal agents .
Anticancer Potential
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit tumor growth. Recent findings suggest that urea derivatives can target specific pathways involved in cancer cell proliferation. For example, compounds structurally related to this compound have been synthesized and evaluated for their efficacy against breast cancer cell lines such as MDA-MB 231. The results indicated significant cytotoxic effects, suggesting that these derivatives could serve as lead compounds for further development in anticancer therapies .
Drug Design and Development
The design of novel pharmaceutical agents often relies on the optimization of existing compounds. The incorporation of the dihydrobenzo[b][1,4]dioxin and thiophene moieties into urea frameworks has been explored to enhance biological activity and selectivity. Computational studies have demonstrated that these modifications can improve binding affinity to target proteins involved in disease pathways. This approach is particularly relevant for developing drugs targeting specific receptors or enzymes implicated in cancer progression or fungal infections .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Antifungal Activity : A study synthesized a series of thiophene-containing urea derivatives and evaluated their antifungal activities against various strains. The most potent derivative exhibited an EC50 value significantly lower than established antifungal treatments .
- Anticancer Activity : In vitro studies on breast cancer cell lines revealed that certain urea analogues demonstrated substantial inhibition of cell proliferation. These findings support the potential use of such compounds in developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, and how are intermediates characterized?
- Methodology : The compound can be synthesized via urea formation by reacting a thiophene-containing isocyanate with a dihydrobenzodioxin-hydroxyethyl amine intermediate. Key steps include:
- Use of inert solvents (e.g., 1,4-dioxane or CH₂Cl₂) under nitrogen protection to prevent oxidation .
- Activation of intermediates with anhydrides (e.g., succinic anhydride) to form acylated precursors, followed by purification via reverse-phase HPLC (30%→100% methanol/water gradient) .
- Characterization via IR (C=O, NH stretches), ¹H/¹³C NMR (chemical shifts for dihydrobenzodioxin and thiophene moieties), and LC-MS for molecular weight confirmation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with methanol-water gradients to isolate the compound and confirm purity (>95%) .
- Spectroscopy : Compare IR absorption peaks (e.g., 1700–1650 cm⁻¹ for urea C=O) and NMR shifts (e.g., δ 6.5–7.5 ppm for aromatic protons) to reference data .
- Mass spectrometry : Validate molecular weight via HRMS (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating the biological activity of this compound (e.g., antibacterial or enzyme inhibition)?
- Methodology :
- Dose-response assays : Use a randomized block design with split-split plots to test multiple concentrations across biological replicates (e.g., 4 replicates × 5 plants/group) .
- Mechanistic studies : Combine in vitro assays (e.g., bacterial membrane disruption via fluorescence probes) with molecular docking to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .
- Control groups : Include positive controls (e.g., ampicillin for antibacterial assays) and solvent-only negatives to isolate compound-specific effects .
Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) be resolved during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in crowded regions (e.g., δ 2.5–3.5 ppm for hydroxyethyl groups) .
- Crystallography : If feasible, obtain single-crystal X-ray structures to confirm bond geometries and hydrogen-bonding patterns .
Q. What strategies improve the yield of the hydroxyethyl-urea linkage during synthesis?
- Methodology :
- Optimize reaction conditions : Test temperatures (reflux vs. room temperature) and catalysts (e.g., triethylamine for HCl scavenging) to minimize side reactions .
- Protecting groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) to prevent undesired acylations .
- Kinetic monitoring : Use in situ FTIR or LC-MS to track reaction progress and halt at peak yield .
Q. How should researchers assess the environmental impact or biodegradability of this compound?
- Methodology :
- Fate studies : Use radiolabeled (¹⁴C) compound to track distribution in abiotic (soil, water) and biotic (microbial) compartments under controlled lab conditions .
- Ecotoxicology : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) at varying concentrations (EC₅₀ determination) .
- Degradation pathways : Identify metabolites via high-resolution mass spectrometry (HRMS) and compare to known biodegradation products .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial activity across studies?
- Methodology :
- Standardize assays : Re-evaluate activity using CLSI/MIC guidelines with consistent bacterial strains (e.g., ATCC controls) to minimize variability .
- Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to determine if resistance mechanisms skew results .
- Batch variability : Compare multiple synthetic batches to rule out purity-driven discrepancies .
Q. Why do different synthetic routes yield varying purities (e.g., 47% vs. 67%) for analogous urea derivatives?
- Methodology :
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar (e.g., CH₂Cl₂) solvents to optimize solubility and reaction kinetics .
- Workup protocols : Assess the impact of purification methods (e.g., column chromatography vs. recrystallization) on final purity .
- Intermediate stability : Monitor degradation of sensitive intermediates (e.g., hydroxyethylamine) under prolonged reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
